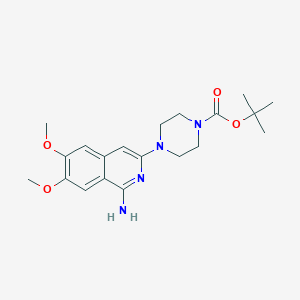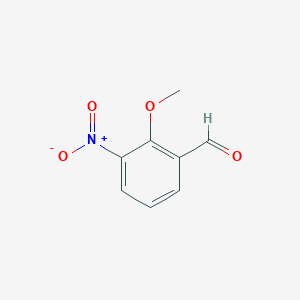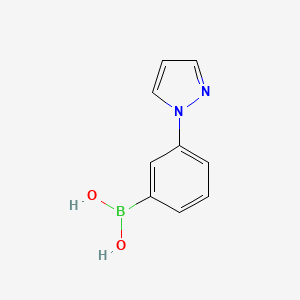
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Descripción general
Descripción
The compound “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” has a CAS Number of 476620-22-1 and a molecular weight of 187.99 . The IUPAC name for this compound is 3-(1H-pyrazol-1-yl)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is C9H9BN2O2 . The InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H .Physical And Chemical Properties Analysis
“(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
3-PYRAZOL-1-YL-PHENYLBORONIC ACID
This compound, also known as “[3-(1H-pyrazol-1-yl)phenyl]boronic acid” or “(3-(1H-pyrazol-1-yl)phenyl)boronic acid”, is a chemical with the empirical formula C9H9BN2O2 . It’s a solid substance with a molecular weight of 187.99 .
Potential Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, which include the 3-PYRAZOL-1-YL-PHENYLBORONIC ACID, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles are also used in agrochemistry . However, the specific applications of 3-PYRAZOL-1-YL-PHENYLBORONIC ACID in this field are not detailed in the available resources.
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to donate electrons and form complexes with metal ions .
Organometallic Chemistry
Pyrazoles, including 3-PYRAZOL-1-YL-PHENYLBORONIC ACID, are used in organometallic chemistry . They can act as ligands, forming complexes with metal atoms.
Anti-tubercular Potential
Some compounds similar to 3-PYRAZOL-1-YL-PHENYLBORONIC ACID have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . However, the specific details about the methods of application or experimental procedures, technical details, or parameters, and the results or outcomes obtained for this application are not detailed in the available resources.
Synthesis of Heterocycles
Pyrazole derivatives, including 3-PYRAZOL-1-YL-PHENYLBORONIC ACID, are used in the synthesis of heterocycles . Heterocycles are important in a wide range of fields, including medicinal chemistry, agrochemistry, and materials science .
Pincer Palladium(II) Complexes
Compounds similar to 3-PYRAZOL-1-YL-PHENYLBORONIC ACID have been used in the synthesis of NNN pincer palladium(II) complexes . These complexes have potential applications in catalysis .
Chemical Synthesis
This compound is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a reagent in the synthesis of various chemical compounds .
Therapeutic Potential
Imidazole containing compounds, which include pyrazoles, have been synthesized and evaluated for their therapeutic potential . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Neuroscience
Some pyrazoline derivatives have been studied for their effects on acetylcholine release at cholinergic synapses in vertebrates . This could potentially have applications in the treatment of neurological disorders.
Catalysis
Safety And Hazards
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKAXJHGMDYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586297 | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)boronic acid | |
CAS RN |
476620-22-1 | |
| Record name | B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



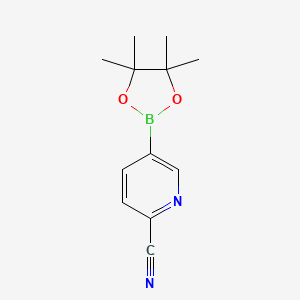
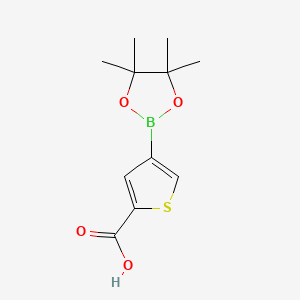
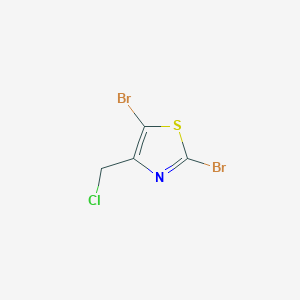
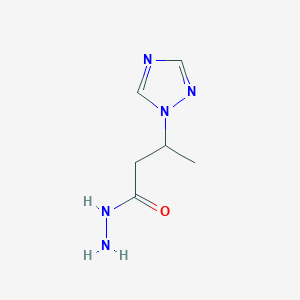
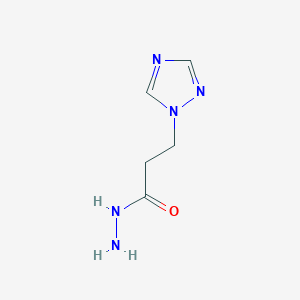
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
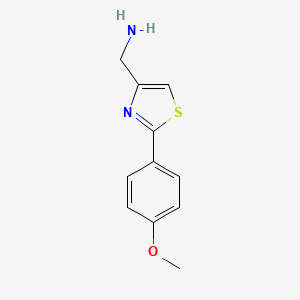
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)


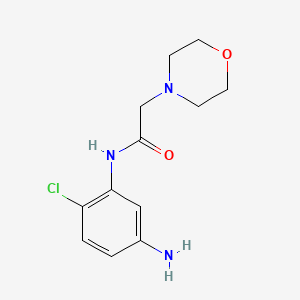
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)
